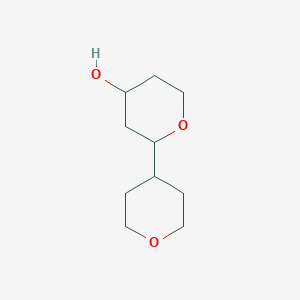

2-(Oxan-4-yl)oxan-4-ol

Description

2-(Oxan-4-yl)oxan-4-ol is a bicyclic ether-alcohol compound featuring two tetrahydropyran (oxane) rings. The primary oxane ring (oxan-4-ol) has a hydroxyl group at the 4-position, while the secondary oxane ring (oxan-4-yl) is attached to the 2-position of the first ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and the rigidity of the fused oxane rings.

Properties

IUPAC Name |

2-(oxan-4-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBCACTYSAAUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CC(CCO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bi-2H-pyran]-4-ol, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydropyran with a suitable catalyst to form the desired octahydro derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of [2,4’-Bi-2H-pyran]-4-ol, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bi-2H-pyran]-4-ol, octahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [2,4’-Bi-2H-pyran]-4-ol, octahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways .

Medicine

In medicine, [2,4’-Bi-2H-pyran]-4-ol, octahydro- is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, although more research is needed to fully understand its efficacy and safety .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of [2,4’-Bi-2H-pyran]-4-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Oxan-4-yl)oxan-4-ol and analogous compounds:

Key Comparative Insights

Functional Group Diversity: this compound lacks acidic or basic groups, unlike 4-(Oxan-4-ylmethoxy)benzoic acid (carboxylic acid) or 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (amine). This makes it less reactive in acid-base reactions but more suitable for neutral environments . The hydroxyl group in this compound enables hydrogen bonding, similar to oxan-4-ol, but its bicyclic structure reduces conformational flexibility compared to monocyclic analogs .

Physicochemical Properties: Solubility: The hydrochloride salt of 4-(2-Methoxyphenyl)oxan-4-amine enhances water solubility, whereas this compound is likely less soluble due to its non-ionic nature . Thermal Stability: Bicyclic ethers like this compound may exhibit higher thermal stability than linear ethers (e.g., tetrahydrofuran derivatives) due to reduced ring strain .

Synthetic Utility :

Biological Activity

2-(Oxan-4-yl)oxan-4-ol, also referred to as 2-(oxan-4-yl)cyclopentan-1-ol, is a cyclic organic compound with the molecular formula and a molecular weight of 170.25 g/mol. Its unique structure, characterized by dual oxane rings, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features a cyclopentane ring bonded to an oxane ring, along with a hydroxyl group that enhances its reactivity. This configuration allows for various chemical interactions that could lead to significant biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Chemical Structure | Cyclic organic compound |

| Functional Groups | Hydroxyl group |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group facilitates hydrogen bonding, which is crucial for binding interactions with enzymes and receptors. Such interactions can lead to alterations in cellular processes, indicating the compound's potential role in drug discovery.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance, derivatives have shown promising activities against various human cancer cell lines, outperforming standard chemotherapeutics like doxorubicin.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of a derivative of this compound against HCT116 and MiaPaCa-2 cell lines, revealing IC50 values of 1.4 µM and 4.3 µM respectively, indicating significant cytotoxic effects compared to control treatments .

Interaction Studies

The compound has been utilized in molecular modeling studies to predict interactions with biological targets. These studies focus on understanding the structure-activity relationships (SAR) of pyran-based molecules and optimizing them for enhanced pharmacological effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes that allow for the generation of different derivatives with potentially enhanced biological activities. These derivatives are then subjected to pharmacological evaluations.

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol | Contains an amino group | Different reactivity due to amino substitution |

| Cyclopentanone derivatives | Cyclopentane ring | Varying functional groups leading to diverse properties |

| 4-Methyltetrahydro-2H-pyran-4-ol | Similar oxane structure | Different methyl substitution affecting reactivity |

| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | Tetrahydrofuran base | Hydroxymethyl group alters interaction profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.